Non-Competitive α-Glucosidase Inhibition: Thielavin K vs. Acarbose – IC₅₀ and Kᵢ Comparison
Thielavin K inhibits Saccharomyces cerevisiae α-glucosidase (αGHY) with an IC₅₀ of 22.1 μM, representing a ~25-fold greater inhibitory potency than the clinical α-glucosidase inhibitor acarbose (IC₅₀ = 545 μM) measured in the same assay [1]. Kinetic analysis further reveals that thielavin K acts as a non-competitive inhibitor with a Kᵢ of 55.4 μM (α = 0.7), whereas acarbose is a competitive inhibitor with a Kᵢ of 156.1 μM [1]. The non-competitive mechanism of thielavin K means its inhibitory potency is not diminished by high substrate concentrations, unlike acarbose whose competitive binding can be overcome by excess maltose or isomaltose at the catalytic site [1].
| Evidence Dimension | α-Glucosidase (αGHY from S. cerevisiae) inhibition – IC₅₀ and Kᵢ |
|---|---|
| Target Compound Data | IC₅₀ = 22.1 μM; Kᵢ = 55.4 μM (non-competitive, α = 0.7) |
| Comparator Or Baseline | Acarbose: IC₅₀ = 545 μM; Kᵢ = 156.1 μM (competitive) |
| Quantified Difference | Thielavin K IC₅₀ is 24.7-fold lower (more potent) than acarbose; Kᵢ is 2.8-fold lower; distinct inhibition modality (non-competitive vs. competitive) |
| Conditions | In vitro enzyme inhibition assay using Saccharomyces cerevisiae α-glucosidase (αGHY); substrate: p-nitrophenyl-α-D-glucopyranoside; pH and temperature standardized per published protocol |
Why This Matters
For procurement decisions in antidiabetic or metabolic disease research programs, thielavin K provides a mechanistically distinct, non-competitive α-glucosidase inhibition profile that acarbose cannot replicate, with substantially greater in vitro potency.
- [1] Rivera-Chávez J, González-Andrade M, del Carmen González M, Glenn AE, Mata R. Thielavins A, J and K: α-Glucosidase inhibitors from MEXU 27095, an endophytic fungus from Hintonia latiflora. Phytochemistry. 2013;94:198-205. doi:10.1016/j.phytochem.2013.05.021 View Source
